molecular formula C27H32N2O7 B584256 N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt CAS No. 1798817-92-1

N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt

Cat. No.: B584256
CAS No.: 1798817-92-1
M. Wt: 496.56
InChI Key: OLIPNVAUAWHJQP-ZMBIFBSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt involves multiple steps, typically starting with the preparation of the quinuclidinol ester. The esterification reaction is carried out under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt involves its interaction with specific molecular targets. As an impurity of Solifenacin, it may exhibit similar activity by binding to muscarinic M3 receptors, thereby inhibiting their function. This inhibition can affect various physiological processes, including smooth muscle contraction and glandular secretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt is unique due to its specific structure and role as an impurity in Solifenacin. Its distinct chemical properties and potential biological activities make it a compound of interest in various fields of research .

Properties

IUPAC Name

[(2R)-1-azabicyclo[2.2.2]octan-2-yl] N-benzoyl-N-(2-phenylethyl)carbamate;butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3.C4H6O4/c26-22(20-9-5-2-6-10-20)25(16-13-18-7-3-1-4-8-18)23(27)28-21-17-19-11-14-24(21)15-12-19;5-3(6)1-2-4(7)8/h1-10,19,21H,11-17H2;1-2H2,(H,5,6)(H,7,8)/t21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIPNVAUAWHJQP-ZMBIFBSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CC2OC(=O)N(CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1C[C@H]2OC(=O)N(CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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